Ro0711401
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Overview
Description
Ro0711401 is a selective and orally active positive allosteric modulator of the metabotropic glutamate receptor 1 (mGlu1). It has been studied for its potential therapeutic effects in various neurological disorders, particularly spinocerebellar ataxia type 1 (SCA1). This compound has shown promise in improving motor performance and cognitive functions in preclinical models .
Preparation Methods
The synthesis of Ro0711401 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions. The final product is purified using chromatographic techniques to achieve high purity .
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring consistency and quality control. The compound is usually supplied as a solid, with a purity of over 98% .
Chemical Reactions Analysis
Ro0711401 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ro0711401 has been extensively studied for its potential applications in scientific research, particularly in the fields of neurology and pharmacology. Some of its key applications include:
Neurological Disorders: This compound has shown potential in treating spinocerebellar ataxia type 1 (SCA1) by improving motor coordination and cognitive functions in preclinical models
Neuroprotection: This compound has demonstrated neuroprotective effects in various models of neurodegenerative diseases.
Mechanism of Action
Ro0711401 exerts its effects by acting as a positive allosteric modulator of the metabotropic glutamate receptor 1 (mGlu1). This modulation enhances the receptor’s response to its natural ligand, glutamate, leading to increased receptor activation. The activation of mGlu1 receptors is involved in various cellular processes, including synaptic plasticity, which is crucial for learning and memory .
The molecular targets of this compound include the mGlu1 receptor, and its activation leads to downstream signaling pathways that contribute to its therapeutic effects. These pathways include the modulation of ion channels and neurotransmitter release, which are essential for maintaining normal neuronal function .
Comparison with Similar Compounds
Ro0711401 is unique in its selectivity and potency as a positive allosteric modulator of the mGlu1 receptor. Similar compounds include:
VU0360172: Another positive allosteric modulator of the mGlu1 receptor, which has shown similar effects in preclinical models.
JNJ16259685: An mGlu1 receptor antagonist, which has been used to study the opposite effects of receptor modulation.
This compound stands out due to its long-lasting effects and lack of tolerance development in preclinical studies, making it a promising candidate for further research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O3/c19-18(20,21)14-9-25-17(22-14)23-16(24)15-10-5-1-3-7-12(10)26-13-8-4-2-6-11(13)15/h1-9,15H,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGDLBUOSWGZER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC(=CO4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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